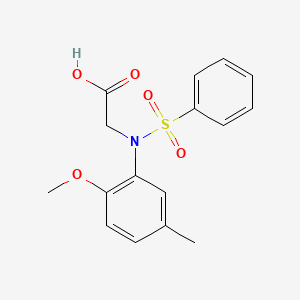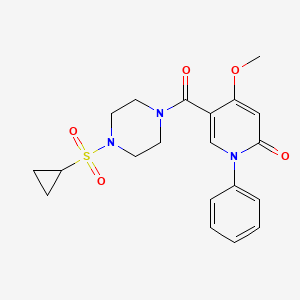
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Structure Analysis
A significant application of compounds related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone" is in the domain of organic synthesis, where they serve as intermediates in the creation of complex molecules. For instance, research involving the synthesis, crystal structure, and Density Functional Theory (DFT) study of related boric acid ester intermediates with benzene rings highlighted the utility of such compounds in understanding molecular conformation and physicochemical properties through X-ray diffraction and spectroscopic methods (Huang et al., 2021).
Pharmacological Applications
The in silico approach to predict drug-likeness and in vitro microbial investigation of related triazolyl compounds underscores their potential in drug discovery. Such studies involve the synthesis of libraries of compounds and their evaluation against various bacterial and fungal strains. Notable findings include the identification of compounds with significant antimycobacterial, antifungal, and antibacterial activities, highlighting the therapeutic potential of these molecules (Pandya et al., 2019).
Materials Science and Corrosion Inhibition
Research into triazole derivatives as corrosion inhibitors for mild steel in acidic media demonstrates the compound's relevance in materials science. These studies reveal how the molecular structure of triazole derivatives can effectively prevent corrosion, offering insights into their practical applications in protecting metal surfaces (Ma et al., 2017).
Catalysis and Chemical Reactions
The compound and its derivatives have been utilized in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. This application is critical in synthesizing a wide range of cyclic compounds, showcasing the versatility of triazolylmethanone derivatives in organic chemistry and synthesis (Ozcubukcu et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole are likely to be enzymes or receptors in the biological system . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .
Mode of Action
The compound interacts with its targets through various interactions like electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . The triazole nitrogen and the dioxyaryl substituted aryl group form hydrogen bonding and hydrophobic interaction with specific amino acids present in the active site of the targets .
Biochemical Pathways
It’s known that triazole compounds can influence a wide range of pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, which could contribute to their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with triazole compounds . These effects could include antiproliferative activity, as suggested by the in vitro studies of similar compounds .
Analyse Biochimique
Biochemical Properties
These properties make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
It is known that 1,2,3-triazoles can interact with various types of cells and cellular processes .
Molecular Mechanism
1,2,3-triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(23-11-9-18(14-23)24-12-10-21-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10,12-13,18H,9,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXZYBUNGFOAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)


![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)





![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)
![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)
